![molecular formula C12H9NO B3059814 5H-indeno[1,2-b]pyridin-5-ol CAS No. 127664-00-0](/img/structure/B3059814.png)
5H-indeno[1,2-b]pyridin-5-ol
Overview
Description
5H-indeno[1,2-b]pyridin-5-ol, also known as 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol, is a chemical compound with the molecular formula C18H13NO . It has a molecular weight of 259.31 . It is a solid substance and is used for research and development .
Synthesis Analysis
The synthesis of 5H-indeno[1,2-b]pyridin-5-ol involves a one-pot condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of a catalytic amount of thiourea dioxide at 80°C in water . Another method involves the use of Suzuki coupling reactions .Molecular Structure Analysis
The InChI code for 5H-indeno[1,2-b]pyridin-5-ol is 1S/C18H13NO/c20-18(13-7-2-1-3-8-13)15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,20H .Chemical Reactions Analysis
The chemical reactions involving 5H-indeno[1,2-b]pyridin-5-ol include a Michael-type C–C bond formation and subsequent aza-Wittig reaction to give 5H-indeno[1,2-b]pyridines . The substitution position of triphenylamine (TPA) on 5H-indeno[1,2-b]pyridin-5-ol results in different molecular conformation and finally determines the luminescent behavior of these isomers .Physical And Chemical Properties Analysis
5H-indeno[1,2-b]pyridin-5-ol is a solid substance . It has a molecular weight of 259.31 .Scientific Research Applications
Anticancer Activity
- DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor : A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), was synthesized and characterized as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound showed stronger activity and less DNA toxicity than etoposide, a topoisomerase II poison, and displayed caspase 3-independent anticancer activity (Jeon et al., 2017).
- Topoisomerase Inhibitory Activity and Cytotoxicity : Several 2,4-diaryl-5H-indeno[1,2-b]pyridine derivatives were synthesized and evaluated for their topoisomerase I and II inhibitory activity and cytotoxicity against various human cancer cell lines. Some derivatives showed significant inhibitory and cytotoxic effects, suggesting potential as anticancer agents (Kadayat et al., 2015).
Synthesis and Structural Studies
- New Synthesis Methods : A method for synthesizing 5H-indeno[1,2-b]pyridines and 5H-indeno[1,2-b]pyridin-5-ones was developed, involving the thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes (Nitta et al., 1991).
- Crystal Structure Analysis : The crystal structures and conformational studies of certain 5H-indeno[1,2-b]pyridine carboxylate derivatives were reported, providing insights into the structural aspects of these compounds (Pandian et al., 2014).
Safety and Hazards
The safety information for 5H-indeno[1,2-b]pyridin-5-ol includes the following hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions for the research on 5H-indeno[1,2-b]pyridin-5-ol could involve the design of novel fluorescent isomers using 5H-indeno[1,2-b]pyridin-5-ol as an electron acceptor . The substitution position of TPA on 5H-indeno[1,2-b]pyridin-5-ol could be adjusted to form different isomers, and the photophysical, thermal, and electrochemical properties of these isomers could be systematically studied through experimental and theoretical methods .
properties
IUPAC Name |
5H-indeno[1,2-b]pyridin-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7,12,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRNHLXZVTVMCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396797 | |
Record name | 5H-indeno[1,2-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-indeno[1,2-b]pyridin-5-ol | |
CAS RN |
127664-00-0 | |
Record name | 5H-indeno[1,2-b]pyridin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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